molecular formula C15H10ClFN2OS B11219727 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219727
M. Wt: 320.8 g/mol
InChI Key: MTAGHPPQGGJQDL-UHFFFAOYSA-N
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Description

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with a molecular formula of C15H10ClFN2OS. This compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with thiourea under acidic conditions to form the intermediate 3-chloro-4-fluorophenylthiourea. This intermediate then undergoes cyclization with 2-chloroacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Properties

Molecular Formula

C15H10ClFN2OS

Molecular Weight

320.8 g/mol

IUPAC Name

7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10ClFN2OS/c16-10-3-6-12-13(7-10)18-15(21)19(14(12)20)8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H,18,21)

InChI Key

MTAGHPPQGGJQDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S)F

Origin of Product

United States

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